2,3,5-TrichlorophenylZinc bromide
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Overview
Description
2,3,5-TrichlorophenylZinc bromide is an organozinc compound that has garnered attention in the field of organic synthesis. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5-TrichlorophenylZinc bromide can be synthesized through the reaction of 2,3,5-trichlorophenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2,3,5-Trichlorophenyl bromide+Zn→2,3,5-TrichlorophenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2,3,5-TrichlorophenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the organozinc compound with an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), aryl or vinyl halide.
Conditions: The reaction is typically carried out in a solvent like THF or toluene, under an inert atmosphere, and at elevated temperatures (50-100°C).
Major Products
The major products of these reactions are biaryl or substituted vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2,3,5-TrichlorophenylZinc bromide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2,3,5-TrichlorophenylZinc bromide in cross-coupling reactions involves the formation of a palladium complex with the organozinc compound. This complex undergoes transmetalation, where the 2,3,5-trichlorophenyl group is transferred to the palladium. The palladium then facilitates the coupling with an aryl or vinyl halide, forming the desired product.
Comparison with Similar Compounds
Similar Compounds
- PhenylZinc bromide
- 2,4,6-TrichlorophenylZinc bromide
- 2,3,4-TrichlorophenylZinc bromide
Uniqueness
2,3,5-TrichlorophenylZinc bromide is unique due to its specific substitution pattern on the phenyl ring, which can influence the reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for synthesizing compounds with particular structural requirements.
Properties
Molecular Formula |
C6H2BrCl3Zn |
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Molecular Weight |
325.7 g/mol |
IUPAC Name |
bromozinc(1+);1,2,4-trichlorobenzene-6-ide |
InChI |
InChI=1S/C6H2Cl3.BrH.Zn/c7-4-1-2-5(8)6(9)3-4;;/h1,3H;1H;/q-1;;+2/p-1 |
InChI Key |
PFKCLQKNMRFBQJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=[C-]C(=C(C=C1Cl)Cl)Cl.[Zn+]Br |
Origin of Product |
United States |
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